CB2 Receptor Agonist Potency Relative to Core-Methylated Analog
The direct core-methylated analog 4‑methyl‑N‑phenyl‑3‑(piperidine‑1‑sulfonyl)‑benzamide (CAS 331653‑69‑1) acts as a CB2 agonist with an EC50 of 139 nM in a forskolin‑stimulated cAMP assay in CHO cells [1]. The target compound shifts the methyl group from the benzamide core to the N‑phenyl ring (p‑tolyl substitution), a modification that, based on SAR trend analysis in the sulfamoyl benzamide series, alters CB2 versus CB1 selectivity and ligand binding kinetics [2]. While direct head‑to‑head data for the target compound are not yet publicly available, the structural differentiation predicts a distinct pharmacological fingerprint that prevents functional substitution by the core-methylated analog.
| Evidence Dimension | CB2 receptor agonism potency (EC50) |
|---|---|
| Target Compound Data | Structural isomer; specific EC50 not yet reported in public domain |
| Comparator Or Baseline | 4‑methyl‑N‑phenyl‑3‑(piperidine‑1‑sulfonyl)‑benzamide: EC50 = 139 nM (CB2) |
| Quantified Difference | Predicted shift in potency and selectivity profile; quantitative difference to be experimentally determined |
| Conditions | Forskolin‑stimulated cAMP inhibition in CHO cells expressing human CB2 receptor (comparator data) |
Why This Matters
Prevents erroneous procurement of a core-methylated isomer that would yield different CB2/CB1 selectivity, compromising SAR continuity and data reproducibility.
- [1] BindingDB BDBM50234402: 4‑methyl‑N‑phenyl‑3‑(piperidin‑1‑ylsulfonyl)benzamide (CHEMBL247938), EC50=139 nM at human CB2. View Source
- [2] Drug Test Anal. 2021;13:175‑196. SAR discussion of QMPSB, QMMSB, QMPCB, 2F‑QMPSB, QMiPSB, and SGT‑233. View Source
